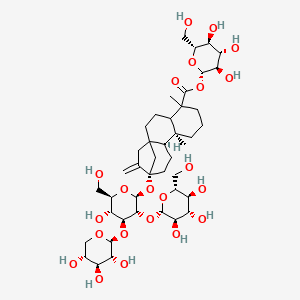
RebaudiosideF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rebaudioside F is a steviol glycoside, a type of diterpene glycoside derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be up to 300 times sweeter than sucrose. Rebaudioside F, like other steviol glycosides, is used as a natural, non-caloric sweetener in various food and beverage products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rebaudioside F involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process typically includes the following steps:
Extraction: Stevia leaves are dried and subjected to water or alcohol extraction to obtain a crude extract containing a mixture of steviol glycosides.
Purification: The crude extract is purified using techniques such as hydrophilic interaction liquid chromatography (HILIC) and crystallization.
Enzymatic Conversion: Specific enzymes, such as UDP-glucosyltransferase, can be used to convert stevioside to Rebaudioside F by adding glucose units to the steviol backbone.
Industrial Production Methods
Industrial production of Rebaudioside F involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and enzymatic conversions ensures high purity and efficiency. The production process is designed to meet regulatory standards and consumer demand for natural sweeteners .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside F undergoes various chemical reactions, including:
Glycosylation: The addition of sugar moieties to the steviol backbone, which enhances sweetness and stability.
Common Reagents and Conditions
Glycosylation: Enzymes such as glycosyltransferases and glycosynthases are commonly used under mild conditions (pH 7.0-7.5, 30-40°C) to add glucose units.
Hydrolysis: Acidic conditions (pH 2-4) or specific enzymes like β-glucosidase are used to hydrolyze glycosidic bonds.
Oxidation: Oxidative agents such as hydrogen peroxide or exposure to air can induce oxidation reactions.
Major Products Formed
Glycosylation: Formation of higher glycosides with increased sweetness.
Hydrolysis: Formation of steviol and glucose.
Oxidation: Formation of degradation products that may affect sensory properties.
Scientific Research Applications
Rebaudioside F has a wide range of scientific research applications, including:
Chemistry
Sweetener Development: Research focuses on improving the sweetness profile and stability of Rebaudioside F through chemical modifications and blending with other sweeteners.
Biology
Metabolic Studies: Investigations into the metabolic pathways and bioavailability of Rebaudioside F in the human body.
Medicine
Therapeutic Potential: Studies on the potential health benefits of Rebaudioside F, such as its effects on blood glucose levels and its use as a sugar substitute for diabetic patients.
Industry
Mechanism of Action
Rebaudioside F exerts its effects primarily through its interaction with sweet taste receptors on the tongue. The molecular targets include the T1R2 and T1R3 receptors, which are part of the G-protein-coupled receptor family. Binding of Rebaudioside F to these receptors activates a signaling cascade that results in the perception of sweetness .
Comparison with Similar Compounds
Similar Compounds
Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.
Rebaudioside A: Known for its high sweetness and better taste profile compared to stevioside.
Rebaudioside D: Similar to Rebaudioside F but with different glycosylation patterns.
Uniqueness
Rebaudioside F is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability. It is less bitter compared to stevioside and has a more balanced sweetness compared to Rebaudioside A .
Properties
Molecular Formula |
C43H68O22 |
|---|---|
Molecular Weight |
937.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9S,10S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-36-31(55)28(52)25(49)19(12-44)59-36)33(27(51)21(14-46)61-38)62-35-30(54)24(48)18(47)15-58-35/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23-,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41?,42?,43+/m1/s1 |
InChI Key |
QRGRAFPOLJOGRV-CITAKRQFSA-N |
Isomeric SMILES |
C[C@@]12CCCC(C1CCC34[C@@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(CO6)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


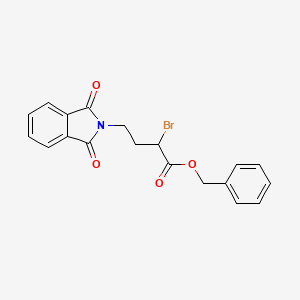

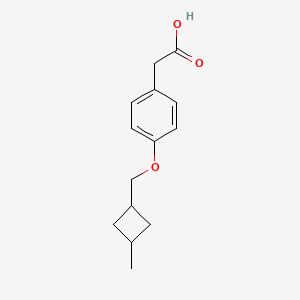
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
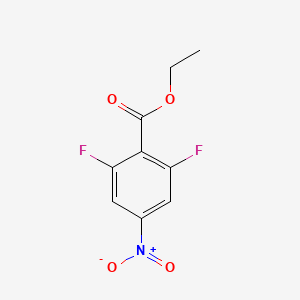

![Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate](/img/structure/B13024292.png)
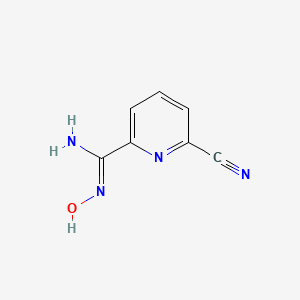


![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13024328.png)
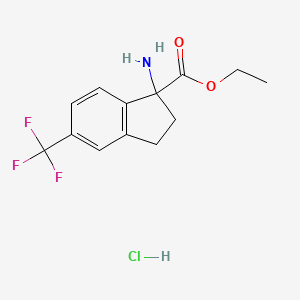
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)
![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)
